molecular formula C22H30O5 B3432103 Cicaprost CAS No. 95722-07-9

Cicaprost

Cat. No.: B3432103
CAS No.: 95722-07-9
M. Wt: 374.5 g/mol
InChI Key: ARUGKOZUKWAXDS-SEWALLKFSA-N
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Description

Cicaprost is a synthetic analogue of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. Prostacyclin is a natural hormone released by the vascular endothelial cells of blood vessels. This compound has been designed to mimic the effects of prostacyclin while offering greater metabolic stability and bioavailability .

Preparation Methods

Cicaprost is synthesized through a series of chemical reactions involving the modification of prostacyclin’s structure to enhance its stability and activity. One common synthetic route involves the Horner-Wittig reaction of a ketone with a phosphonate, followed by reduction with lithium aluminium hydride (LiAlH4). The resulting compound is then etherified with tert-butyl bromoacetate in the presence of aqueous sodium hydroxide (NaOH) and tetrabutylammonium sulfate . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Cicaprost undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated metabolites, while reduction can produce alcohol derivatives .

Scientific Research Applications

Cicaprost has a wide range of scientific research applications, including:

Mechanism of Action

Cicaprost exerts its effects by binding to and activating prostacyclin receptors (IP receptors) on the surface of target cells. This activation triggers a cascade of intracellular signaling pathways, including the production of cyclic adenosine monophosphate (cAMP), which leads to vasodilation and inhibition of platelet aggregation. This compound also interferes with tumor cell-host interactions, such as tumor cell-induced platelet aggregation and adhesion to endothelial cells, thereby inhibiting metastasis .

Comparison with Similar Compounds

Cicaprost is compared with other prostacyclin analogues, such as iloprost and eptaloprost:

    Iloprost: Like this compound, iloprost is a chemically stable prostacyclin analogue with potent vasodilatory and antiplatelet effects.

    Eptaloprost: Eptaloprost is an alkyne-containing derivative of prostacyclin, similar to this compound.

Properties

IUPAC Name

2-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O5/c1-3-4-5-6-15(2)20(23)8-7-18-19-12-16(9-10-27-14-22(25)26)11-17(19)13-21(18)24/h9,15,17-21,23-24H,3,6,10-14H2,1-2H3,(H,25,26)/b16-9+/t15-,17-,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUGKOZUKWAXDS-SEWALLKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873211
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94079-80-8, 95722-07-9
Record name Cicaprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94079-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cicaprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095722079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cicaprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICAPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE94J8CAMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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